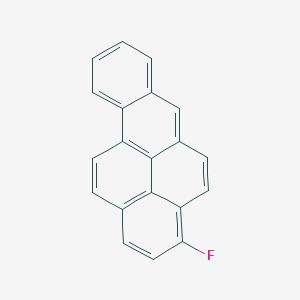

3-Fluorobenzo(a)pyrene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

150765-69-8 |

|---|---|

Fórmula molecular |

C20H11F |

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

3-fluorobenzo[a]pyrene |

InChI |

InChI=1S/C20H11F/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H |

Clave InChI |

MIFPAGBVRLCYLC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)F |

SMILES canónico |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)F |

Otros números CAS |

150765-69-8 |

Sinónimos |

3-fluorobenzo(a)pyrene |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Fluorobenzo a Pyrene

Advanced Synthetic Pathways for 3-Fluorobenzo(a)pyrene

The synthesis of this compound (3-FBP) is a complex process that often results in the co-production of its isomer, 1-fluorobenzo(a)pyrene (B142388) (1-FBP), due to the similar reactivity of the C-1 and C-3 positions of the benzo(a)pyrene (BP) molecule to electrophilic substitution. acs.org The development of advanced synthetic pathways has been crucial for obtaining these valuable compounds for mechanistic studies in chemical carcinogenesis.

Multi-Step Synthesis from Precursor Halogenated Benzo(a)pyrenes

A key strategy for the synthesis of 3-FBP involves a multi-step pathway starting from a halogenated benzo(a)pyrene precursor, specifically 6-chlorobenzo[a]pyrene (B1618961) (6-ClBP). acs.org This approach is designed to protect the highly reactive C-6 position of the BP ring system. The synthesis proceeds through several key transformations:

Nitration: The initial step involves the nitration of 6-ClBP at the C-1 and C-3 positions using dinitrogen tetroxide (N₂O₄). This reaction yields a mixture of 1-nitro-6-chlorobenzo[a]pyrene and 3-nitro-6-chlorobenzo[a]pyrene.

Reduction: The nitro groups are then reduced to amino groups using stannous chloride (SnCl₂).

Diazotization and Fluorination: The resulting amino derivatives undergo diazotization with sodium nitrite (B80452) (NaNO₂) in the presence of sodium tetrafluoroborate (B81430) (NaBF₄). The subsequent decomposition of the diazonium tetrafluoroborate salts, often by heating in toluene, introduces the fluorine atom, yielding a mixture of 1-fluoro-6-chlorobenzo[a]pyrene (1-F-6-ClBP) and 3-fluoro-6-chlorobenzo[a]pyrene (3-F-6-ClBP). acs.org

Dehalogenation: The final step is the selective removal of the chloro substituent from both isomers by hydrogenolysis. This is typically achieved through catalytic hydrogenation. acs.org

Optimization of Reaction Conditions for Isomer Specificity

Achieving isomer specificity in the synthesis of fluorinated benzo(a)pyrenes is a significant challenge. The similar electron densities at the C-1 and C-3 positions of the BP radical cation lead to a lack of complete regioselectivity during electrophilic substitution reactions. acs.org Consequently, the synthesis of 3-FBP is intrinsically linked to the co-synthesis of 1-FBP. acs.org

Current strategies focus on the separation of the isomeric intermediates rather than achieving complete specificity in a single reaction step. The separation of the 1-F-6-ClBP and 3-F-6-ClBP isomers is a critical point in the synthetic pathway and is accomplished before the final dehalogenation step. acs.org

| Reaction Step | Reagents and Conditions | Key Outcome |

| Nitration | 6-ClBP, N₂O₄ | Mixture of 1-nitro- and 3-nitro-6-ClBP |

| Reduction | SnCl₂ | Mixture of 1-amino- and 3-amino-6-ClBP |

| Diazotization/Fluorination | NaNO₂, NaBF₄; Heat in toluene | Mixture of 1-F-6-ClBP and 3-F-6-ClBP |

| Isomer Separation | Normal-phase MPLC | Isolated 1-F-6-ClBP and 3-F-6-ClBP |

| Dehalogenation | Hydrogenolysis | 1-FBP and 3-FBP |

Purification and Isolation Techniques for this compound

The purification and isolation of 3-FBP from the reaction mixture, which also contains its 1-fluoro isomer, is a crucial step to obtain a pure compound for further studies. The primary technique employed for the separation of the fluorinated intermediates, 1-F-6-ClBP and 3-F-6-ClBP, is normal-phase medium-pressure liquid chromatography (MPLC). acs.org

Following the separation of the chlorinated precursors, the final products, 1-FBP and 3-FBP, are also purified using chromatographic methods. High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of these compounds. nih.gov The identity and purity of the isolated 3-FBP are confirmed through various analytical techniques, including:

UV-Visible Spectroscopy: To characterize the electronic absorption properties of the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural elucidation. acs.orgnih.gov

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. acs.org

Preparation of Radiolabeled this compound for Mechanistic Investigations

While the provided search results detail the synthesis of non-radiolabeled 3-FBP, the preparation of radiolabeled analogues is a common strategy in mechanistic studies of carcinogens. For instance, ³²P-postlabeling analysis has been used to study the DNA adducts of other fluorinated benzo[a]pyrenes, such as 6-fluorobenzo[a]pyrene. osti.gov This suggests that similar techniques could be applied to 3-FBP to investigate its metabolic activation and interaction with biological macromolecules.

The general approach for preparing radiolabeled compounds often involves introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule during the synthetic process. For example, in the synthesis of other benzo[a]pyrene (B130552) derivatives, radiolabels have been incorporated to trace the distribution and metabolism of the compound in biological systems. epa.gov

Metabolic Biotransformation of 3 Fluorobenzo a Pyrene

Enzymatic Biotransformation Pathways

The biotransformation of 3-Fluorobenzo(a)pyrene is primarily driven by enzymatic reactions, which dictate the formation of various metabolites. The two principal enzyme systems responsible for its metabolism are the Cytochrome P450 monooxygenases and peroxidases. These pathways can lead to detoxification or metabolic activation, and the use of 3-FBP helps distinguish between the operative chemical mechanisms.

The Cytochrome P450 (CYP) enzyme system, particularly abundant in liver microsomes, is a major pathway for the metabolism of xenobiotics like benzo[a]pyrene (B130552) (BP) and its derivatives. nih.govmdpi.com When 3-FBP is metabolized by rat liver microsomes, a mixture containing CYP enzymes, it yields a distinct profile of products. tandfonline.comtandfonline.com The metabolites formed include benzo[a]pyrene-3,6-dione (B31473), various dihydrodiols (4,5-, 7,8-, and 9,10-dihydrodiol), and a phenol (B47542) of 3-FBP. tandfonline.comtandfonline.com The formation of these products, especially the quinone, provides significant insight into the underlying enzymatic mechanisms. tandfonline.com

While studies on 3-FBP often utilize rat liver microsomes containing a mixture of CYP isoforms, research on the parent compound, benzo[a]pyrene (BP), has identified key enzymes responsible for its oxidation. nih.govtandfonline.com The CYP1A1 and CYP1B1 isoforms are considered the most active in the metabolism of BP. mdpi.comnih.gov Specifically, CYP1A1 and CYP1B1 are highly efficient in catalyzing the formation of BaP-3-ol, a detoxification product, and are also the main enzymes responsible for producing BaP-7,8-dihydrodiol, a precursor to a highly carcinogenic metabolite. nih.gov Other isoforms, including CYP2C19 and CYP3A4, also contribute to the metabolism of BP to a lesser extent. nih.gov Given that 3-FBP is used as a probe for BP metabolism, it is inferred that these same isoforms, particularly CYP1A1 and CYP1B1, are the primary catalysts in its oxidation. The presence of cytochrome b5 has also been shown to strongly modulate the activity of some CYPs, significantly increasing the oxidation of BP by CYP1A1. nih.govd-nb.info

Table 1: Key Human CYP450 Isoforms in Benzo(a)pyrene (BP) Metabolism and Their Major Products

| CYP Isoform | Major Metabolites Formed from BP | Significance in BP Metabolism |

| CYP1A1 | BaP-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol, BaP-diones | A primary enzyme in both the activation and detoxification pathways. mdpi.comnih.gov |

| CYP1B1 | BaP-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol | Plays a major role in the metabolic activation of many PAHs. nih.govresearchgate.net |

| CYP2C19 | BaP-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol | Contributes significantly to the formation of both activation and detoxification products. nih.gov |

| CYP3A4 | BaP-9-ol, BaP-3-ol | Predominantly involved in the formation of the detoxified BaP-3-ol metabolite in the human liver. nih.gov |

A key finding from the metabolism of 3-FBP is the formation of benzo[a]pyrene-3,6-dione (BP-3,6-dione). nih.govtandfonline.com The generation of this specific quinone involves the displacement of the fluorine atom from the C-3 position. nih.gov This displacement is mechanistically consistent only with an initial one-electron oxidation of the 3-FBP molecule to form a radical cation. nih.govresearchgate.net The formation of quinones from the parent compound BP is also understood to proceed through this radical cation intermediate. nih.gov This mechanism contrasts with pathways involving electrophilic oxygen attack, where the fluorine atom would be expected to remain in place. nih.gov Thus, the use of 3-FBP as a substrate provides clear evidence that the formation of BP phenols and quinones by CYP450 proceeds via one-electron oxidation. tandfonline.comtandfonline.com

The mechanism of oxygen transfer from the CYP450 active site to the substrate has been elucidated through combined metabolic and theoretical studies using fluorinated BPs. nih.gov The process is initiated by the abstraction of a single pi electron from the aromatic system of 3-FBP by the highly reactive iron-oxo species, presumed to be Fe(4+)=O(), within the enzyme's active site. nih.govresearchgate.net This step generates a radical cation of the substrate (FBP(+)()). nih.gov Following this initial oxidation, the oxygen atom is transferred from the enzyme to the most electropositive carbon atoms of the radical cation. nih.govresearchgate.net In the case of 3-FBP, this leads to the formation of BP-3,6-dione through attack at the C-3 and C-6 positions, as well as other metabolites like dihydrodiols via attack at the double bonds. nih.govtandfonline.com

The metabolic conversion of 3-FBP to BP-3,6-dione is a definitive marker for a one-electron oxidation pathway catalyzed by cytochrome P450. tandfonline.comnih.gov Following the initial formation of the 3-FBP radical cation, oxygen transfer occurs. tandfonline.com The subsequent loss of the fluoro ion from the C-3 position and further oxidation leads to the stable quinone product. nih.govresearchgate.net Studies with rat liver microsomes confirm that BP-3,6-dione is a significant metabolite of 3-FBP. tandfonline.comtandfonline.com This metabolic outcome is crucial because it demonstrates that the pathway for forming phenols and quinones from the parent benzo[a]pyrene involves this same one-electron oxidation mechanism. tandfonline.com

Peroxidases, such as horseradish peroxidase (HRP), represent another major class of enzymes capable of metabolizing PAHs through one-electron oxidation. tandfonline.comnih.gov When 3-FBP is used as a substrate for HRP, the reaction exhibits high specificity. tandfonline.comtandfonline.com Unlike the multiple products formed by cytochrome P450, the HRP-catalyzed metabolism of 3-FBP yields only a single product: BP-3,6-dione. tandfonline.comtandfonline.com This finding further solidifies the role of one-electron oxidation in the biotransformation of 3-FBP, as the displacement of fluorine is a necessary step. tandfonline.com The specificity of the peroxidase reaction highlights a key difference between the two enzyme systems, with CYP450 capable of mediating both one-electron oxidation and other oxidative attacks (leading to dihydrodiols), while HRP's action is predominantly or exclusively via one-electron oxidation for this substrate. tandfonline.comtandfonline.com

Table 2: Comparison of Metabolites from this compound (3-FBP) Metabolism

| Enzyme System | Substrate | Metabolites Identified | Primary Mechanism |

| Cytochrome P450 (Rat Liver Microsomes) | 3-FBP | BP-3,6-dione, 4,5-dihydrodiol, 7,8-dihydrodiol, 9,10-dihydrodiol, a phenol of 3-FBP. tandfonline.comtandfonline.com | One-electron oxidation and other oxidative attacks. nih.govtandfonline.com |

| Horseradish Peroxidase (HRP) | 3-FBP | BP-3,6-dione (only). tandfonline.comtandfonline.com | One-electron oxidation. tandfonline.comnih.gov |

Cytochrome P450-Mediated Metabolism of this compound

Comparative Metabolic Profiles of this compound with Parent Benzo(a)pyrene and Other Fluorinated Analogs

The metabolic profile of this compound (3-FBP) shows distinct differences when compared to its parent compound, Benzo(a)pyrene (BaP), and other fluorinated analogs. Fluoro substitution serves as an effective probe for understanding the mechanisms of metabolic oxygen transfer. tandfonline.com The metabolism of BaP primarily yields 3-hydroxybenzo(a)pyrene (3-OHBP) as the major metabolite and 1-hydroxybenzo(a)pyrene (B77892) (1-OHBP) as a minor one. tandfonline.comtandfonline.com In contrast, the metabolism of 3-FBP by enzymes like cytochrome P450 and horseradish peroxidase (HRP) leads to the formation of Benzo[a]pyrene-3,6-dione (BP-3,6-dione). tandfonline.comtandfonline.com

When metabolized by rat liver microsomes, which contain cytochrome P450, 3-FBP yields BP-3,6-dione, along with the 4,5-, 7,8-, and 9,10-dihydrodiols of 3-FBP, and a phenol of 3-FBP. tandfonline.com This is different from the metabolism of 6-Fluorobenzo(a)pyrene (B1211091) (6-FBP), which results in BP 1,6-, 3,6-, and 6,12-diones. nih.gov The metabolism of 1-Fluorobenzo(a)pyrene (B142388) (1-FBP) by the same enzyme systems produces BP-1,6-dione, as well as its respective dihydrodiols and a phenol. tandfonline.com

The formation of these specific quinones from fluorinated precursors like 3-FBP and 1-FBP, which involves the displacement of the fluorine atom, provides clear evidence that the corresponding phenols (3-OHBP and 1-OHBP) in the metabolism of the parent BaP are generated through an initial one-electron oxidation step. tandfonline.comtandfonline.com

Table 1: Comparative Metabolic Products of Benzo(a)pyrene and its Fluorinated Analogs

| Compound | Major/Characteristic Metabolites (Enzyme System) |

|---|---|

| Benzo(a)pyrene (BaP) | 3-OHBP (major), 1-OHBP (minor), Dihydrodiols, Quinones tandfonline.comtandfonline.com |

| This compound (3-FBP) | BP-3,6-dione, 3-FBP-dihydrodiols (4,5-, 7,8-, 9,10-), Phenol of 3-FBP (Cytochrome P450) tandfonline.com |

| 1-Fluorobenzo(a)pyrene (1-FBP) | BP-1,6-dione, 1-FBP-dihydrodiols (4,5-, 7,8-, 9,10-), Phenol of 1-FBP (Cytochrome P450) tandfonline.com |

| 6-Fluorobenzo(a)pyrene (6-FBP) | BP-1,6-dione, BP-3,6-dione, BP-6,12-dione (Cytochrome P450) nih.gov |

Influence of Fluorine Substitution on Metabolic Pathways

The introduction of a fluorine atom onto the benzo(a)pyrene skeleton significantly alters the metabolic pathways. ontosight.ai The position of the fluorine substituent is a critical determinant of the resulting metabolites and, consequently, the compound's biological activity. ontosight.ai Fluorine's high electronegativity can change the electron density distribution within the aromatic system, influencing how the molecule interacts with metabolic enzymes. ontosight.ai

In the case of 3-FBP, the fluorine atom is at a position that, in the parent compound, is a primary site for hydroxylation to form 3-OHBP. tandfonline.comtandfonline.com The metabolic processing of 3-FBP by cytochrome P450 and HRP leads to the formation of BP-3,6-dione, a reaction that requires the displacement of the fluorine atom. tandfonline.com This displacement mechanism is a key indicator of an underlying one-electron oxidation pathway. nih.gov While quinone formation is a notable pathway, 3-FBP is also metabolized to form dihydrodiols (4,5-, 7,8-, and 9,10-) and a phenol without the loss of the fluorine atom. tandfonline.com

This contrasts sharply with fluorination at other positions. For instance, fluorination at the 7 or 8 position completely blocks the formation of the critical 7,8-dihydrodiol, a key precursor to the highly carcinogenic diol-epoxide. Fluorine at the 9-position allows for the formation of 7,8-dihydrodiols, but the electronic effects of the fluorine impede the subsequent epoxidation step. The substitution at the 3-position, as seen in 3-FBP, directs metabolism towards a mix of quinone formation via fluorine displacement and the formation of various dihydrodiols. tandfonline.com

Radical Cation Intermediates in this compound Metabolism

The formation of specific metabolites from 3-FBP provides strong evidence for the involvement of radical cation intermediates in its metabolic activation. tandfonline.com The metabolic conversion of 3-FBP to BP-3,6-dione, which involves the removal of the fluoro substituent, is explained by an initial one-electron oxidation of the substrate. nih.govnih.gov

The proposed mechanism involves the following steps:

An initial abstraction of a pi electron from 3-FBP by the activated iron-oxo species of cytochrome P450, resulting in the formation of the 3-FBP radical cation (3-FBP•+). nih.govtandfonline.comnih.gov

This is followed by the nucleophilic attack of the enzymatic oxygen at the C-6 position of the 3-FBP•+ intermediate. nih.gov

Subsequent removal of the fluoro ion from C-3 and further oxidation steps lead to the formation of the stable BP-3,6-dione. nih.gov

This radical cation-mediated pathway is a crucial mechanism in the metabolism of many polycyclic aromatic hydrocarbons (PAHs). tandfonline.comnih.gov The use of fluorinated analogs like 3-FBP has been instrumental in demonstrating that the formation of phenols and quinones from the parent BaP also proceeds through such radical cation intermediates. tandfonline.comtandfonline.comtandfonline.com When 3-FBP is metabolized by HRP, only BP-3,6-dione is produced, further highlighting the role of one-electron oxidation mechanisms by peroxidases. In contrast, cytochrome P450 produces a broader range of metabolites, including dihydrodiols, indicating that multiple metabolic pathways are active with this enzyme system. tandfonline.com

Table 2: Metabolites of this compound from Different Enzyme Systems

| Enzyme System | Metabolites Identified | Implied Mechanism |

|---|---|---|

| Cytochrome P450 (from rat liver microsomes) | BP-3,6-dione, 3-FBP 4,5-dihydrodiol, 3-FBP 7,8-dihydrodiol, 3-FBP 9,10-dihydrodiol, Phenol of 3-FBP tandfonline.com | One-electron oxidation (radical cation formation) and direct oxygen insertion (epoxidation) tandfonline.comnih.gov |

| Horseradish Peroxidase (HRP) | BP-3,6-dione (only) tandfonline.com | One-electron oxidation (radical cation formation) tandfonline.com |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| 1-FBP | 1-Fluorobenzo(a)pyrene |

| 3-FBP | This compound |

| 3-OHBP | 3-Hydroxybenzo(a)pyrene |

| 6-FBP | 6-Fluorobenzo(a)pyrene |

| BaP | Benzo(a)pyrene |

| BP-1,6-dione | Benzo[a]pyrene-1,6-dione |

| BP-3,6-dione | Benzo[a]pyrene-3,6-dione |

| BP-6,12-dione | Benzo[a]pyrene-6,12-dione |

| HRP | Horseradish Peroxidase |

| PAH | Polycyclic Aromatic Hydrocarbon |

Molecular Mechanisms of Dna Adduct Formation by 3 Fluorobenzo a Pyrene

Formation of Covalent DNA Adducts from 3-Fluorobenzo(a)pyrene Metabolites

The formation of covalent DNA adducts by polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene is a critical initiating event in chemical carcinogenesis. This process requires metabolic activation of the parent compound into reactive electrophiles that can bind to nucleophilic sites on DNA. For benzo(a)pyrene, two primary pathways of metabolic activation leading to DNA adduct formation have been extensively studied: the diolepoxide pathway and the one-electron oxidation pathway. While direct experimental evidence for this compound is limited, the metabolic pathways of the closely related compound 6-fluorobenzo(a)pyrene (B1211091) (6-FBP) suggest that similar mechanisms are likely involved.

Diolepoxide Pathway in this compound DNA Adduct Formation

The diolepoxide pathway is the most widely recognized mechanism for the metabolic activation of benzo(a)pyrene. This multi-step process, primarily mediated by cytochrome P450 enzymes and epoxide hydrolase, is considered the major route to the formation of stable DNA adducts. For 6-FBP, studies have shown that the majority of its DNA adducts are formed through this pathway. It is hypothesized that this compound would undergo a similar series of enzymatic reactions to form highly reactive diolepoxide metabolites. These electrophilic intermediates can then attack the electron-rich centers in DNA bases, leading to the formation of covalent adducts.

Site-Specific Adduct Formation with Deoxyribonucleosides

The specific sites on DNA that are targeted by activated PAH metabolites are crucial in determining the mutagenic outcome. For benzo[a]pyrene (B130552), adducts are known to form with various deoxyribonucleosides. The precise nature and distribution of adducts formed by this compound with deoxyguanosine, deoxycytidine, deoxyadenosine, and deoxythymidine have not been specifically detailed in the available literature. However, based on the reactivity of benzo[a]pyrene diolepoxides, it is anticipated that the primary targets would be the exocyclic amino groups of guanine (B1146940) and adenine (B156593).

Characterization and Structural Elucidation of this compound-DNA Adducts

The definitive identification and structural characterization of DNA adducts are essential for understanding their biological consequences. This typically involves sophisticated analytical techniques to determine the exact site of attachment on the DNA base and the stereochemical orientation of the adduct.

Identification of Adducts Formed with Deoxyguanosine, Deoxycytidine, Deoxyadenosine, and Deoxythymidine

While specific experimental data for this compound is lacking, studies with 6-FBP have shown the formation of two major and several minor DNA adducts upon metabolic activation. For the parent compound, benzo[a]pyrene, detailed analyses have identified adducts with deoxyguanosine, deoxyadenosine, and to a lesser extent, deoxycytidine. It is reasonable to predict that this compound would form a similar spectrum of adducts, with the N2 position of guanine and the N6 position of adenine being the most probable sites of covalent modification by its diolepoxide metabolites. The formation of adducts with deoxycytidine and deoxythymidine is generally considered to be much less frequent.

Stereochemistry and Conformational Aspects of Adducts

The stereochemistry of PAH-DNA adducts, including the relative orientation of the hydrocarbon moiety to the DNA helix, plays a significant role in their recognition and processing by cellular repair enzymes and DNA polymerases. For benzo[a]pyrene, the formation of different stereoisomers of the diolepoxide leads to adducts with distinct conformations. These conformations can influence the degree of helical distortion in the DNA and, consequently, the mutagenic potential of the adduct. The specific stereochemical and conformational properties of this compound-DNA adducts remain to be elucidated and represent an important area for future research.

Summary of Research Findings on Fluorinated Benzo(a)pyrene DNA Adducts

| Compound | Predominant Metabolic Pathway | Adduct Formation with Deoxyribonucleosides | Stereochemistry/Conformation |

| This compound | Data not available | Data not available | Data not available |

| 6-Fluorobenzo(a)pyrene | Diolepoxide pathway (major), One-electron oxidation (minor) | Formation of two major and several minor adducts demonstrated. Specific nucleoside targets not detailed. | Data not available |

Comparative Analysis of DNA Adduct Profiles of this compound with Related Polycyclic Aromatic Hydrocarbons

Information not available due to lack of research data.

Genotoxicity and Carcinogenicity Mechanisms Associated with 3 Fluorobenzo a Pyrene

Mechanistic Insights into 3-Fluorobenzo(a)pyrene-Induced Genotoxicity

The genotoxicity of this compound, like other PAHs, is intrinsically linked to its metabolic activation into reactive intermediates that can damage genetic material. The presence of the fluorine atom at the 3-position influences these metabolic processes, directing the formation of specific metabolites that drive its genotoxic effects.

Role of DNA Adducts in Initiating Genotoxic Events

The initiation of genotoxic events by this compound is predicated on the covalent binding of its metabolites to DNA, forming DNA adducts. These adducts are considered a critical first step in the process of chemical carcinogenesis.

Research indicates that the metabolic activation of 3-FBP can proceed through a one-electron oxidation pathway. tandfonline.com The metabolism of 3-FBP by rat liver microsomes has been shown to yield benzo(a)pyrene-3,6-dione (BP-3,6-dione). tandfonline.comresearchgate.net This finding is significant as it suggests the formation of a radical cation intermediate, which is a hallmark of the one-electron oxidation mechanism. tandfonline.com

Further studies have demonstrated that quinone metabolites of PAHs are capable of reacting directly with DNA. It has been reported that benzo(a)pyrene quinones, which would include the BP-3,6-dione derived from 3-FBP, react with calf thymus DNA to form DNA adducts. researchgate.net The formation of these adducts disrupts the normal structure and function of DNA, leading to potential errors during DNA replication and transcription, which are the foundational events of genotoxicity. While the precise structures of the DNA adducts formed specifically from 3-FBP have not been extensively detailed in available literature, the formation of adducts from its quinone metabolite provides a clear mechanistic link to its genotoxic potential.

Induction of Mutations by this compound Metabolites

The formation of DNA adducts by metabolites of this compound can lead to the induction of mutations if these DNA lesions are not accurately repaired by cellular DNA repair mechanisms. Mutations in critical genes, such as those controlling cell growth and differentiation, are a key step in the progression towards cancer.

While specific studies detailing the mutagenic profile of 3-FBP metabolites are limited, the known genotoxicity of its parent compound, benzo(a)pyrene, provides a strong basis for its potential mutagenicity. For instance, benzo[a]pyrene (B130552) is known to induce G to T transversion mutations. The formation of DNA adducts by 3-FBP's metabolites, particularly the bulky adducts that can result from reaction with its quinone derivatives, would be expected to be misread by DNA polymerases during replication, leading to the incorporation of incorrect bases and the generation of point mutations or other genetic alterations. The specific types and frequencies of mutations induced by 3-FBP metabolites remain an area for further investigation.

Elucidation of Carcinogenic Mechanisms Using this compound as a Model Compound

The study of fluorinated PAHs like 3-FBP is instrumental in dissecting the complex pathways of chemical carcinogenesis. By observing how the strategic placement of a fluorine atom alters biological activity, researchers can infer the critical steps in the activation of the parent compound.

Tumor Initiation Studies and Mechanistic Probing

Tumor initiation is the first stage in chemical carcinogenesis and is believed to result from a permanent alteration of the genetic material of a cell. While comprehensive in vivo tumor initiation studies specifically for this compound are not widely available in the reviewed literature, its role as a mechanistic probe is significant.

The synthesis of 1- and 3-Fluorobenzo[a]pyrene was undertaken to investigate the mechanism of phenol (B47542) formation from benzo(a)pyrene. researchgate.net The fact that the metabolism of 3-FBP by rat liver microsomes produces BP-3,6-dione with the displacement of the fluorine atom provides strong evidence for a one-electron oxidation pathway in the metabolic activation of the benzo(a)pyrene molecule at the 3-position. tandfonline.comresearchgate.net This is a crucial insight, as it helps to elucidate one of the potential pathways through which the parent compound, benzo(a)pyrene, can be activated to a carcinogen.

Correlation between Adduct Formation and Carcinogenic Potency

A central tenet of chemical carcinogenesis is the correlation between the extent of DNA adduct formation and the carcinogenic potency of a compound. The ability of a chemical to be metabolized into a reactive species that can form persistent DNA adducts is often linked to its ability to initiate tumors.

For this compound, the demonstrated formation of a quinone metabolite (BP-3,6-dione) and the established reactivity of such quinones with DNA to form adducts provide a strong mechanistic basis for its potential carcinogenicity. tandfonline.comresearchgate.netresearchgate.net The fluorination of benzo(a)pyrene can influence its metabolism and DNA binding properties, which in turn can alter its carcinogenic potency. ontosight.ai Although direct comparative tumorigenicity data for 3-FBP against its parent compound is not extensively detailed in the available research, the mechanistic evidence points towards a compound that is biologically active and capable of initiating the key molecular events associated with carcinogenesis. Further studies are required to establish a definitive quantitative correlation between the specific adducts formed by 3-FBP and its carcinogenic activity.

Advanced Analytical Methodologies for 3 Fluorobenzo a Pyrene and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the separation of 3-FBP and its complex mixture of metabolites from biological matrices. These techniques, often coupled with advanced detectors, allow for the isolation and preliminary identification of these compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netedpsciences.org For 3-FBP and its metabolites, reversed-phase HPLC (RP-HPLC) using octadecylsilane (B103800) (C18) stationary phases is commonly employed, offering superior separation of isomers based on subtle differences in their molecular shape. researchgate.net The use of gradient elution with mobile phases such as acetonitrile/water allows for the effective separation of various metabolites. nih.govnih.gov

Advanced detection methods significantly enhance the sensitivity and selectivity of HPLC analysis:

Fluorescence Detection: PAHs, including 3-FBP, exhibit strong natural fluorescence due to their aromatic structure. jascoinc.com This property makes fluorescence detection highly sensitive for identifying and quantifying these compounds and their metabolites at very low concentrations. jascoinc.comnih.govthermofisher.com For instance, methods have been developed to detect benzo[a]pyrene-derived adducts with high sensitivity. nih.gov

Diode-Array Detection (DAD): DAD provides spectral information across a range of wavelengths, aiding in the preliminary identification of separated compounds based on their UV-Vis absorption spectra. mdpi.com

Metabolites of 1-Fluorobenzo(a)pyrene (B142388) (1-FBP) and 3-FBP produced by rat liver microsomes have been successfully analyzed by HPLC, leading to the identification of various products. nih.govresearchgate.net

Table 1: HPLC Methods for PAH Analysis

| Parameter | Description | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netedpsciences.org |

| Stationary Phase | Octadecylsilane (C18) | researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | nih.govnih.gov |

| Detection | Fluorescence, Diode-Array Detection (DAD) | jascoinc.comnih.govthermofisher.commdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the comprehensive profiling of 3-FBP metabolites. nih.govresearchgate.net While GC-MS is a frequently used method, it often requires derivatization of the metabolites to increase their volatility and improve chromatographic separation. researchgate.net For example, trimethylsilyl (B98337) (TMS) derivatives of hydroxylated metabolites are commonly prepared for GC-MS analysis. nih.gov

GC-MS offers high resolution and sensitivity, enabling the simultaneous determination of multiple PAH metabolites. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the ionized compounds, which is crucial for the unambiguous identification of metabolites. nih.gov For instance, GC-MS has been used to identify 3-, 8-, and 9-hydroxybenzo(k)fluoranthene as metabolites of benzo(k)fluoranthene. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for the analysis of PAHs. researchgate.netedpsciences.orgedpsciences.org SFC typically uses supercritical carbon dioxide as the mobile phase, often with the addition of a polar modifier like methanol. chromatographyonline.comscirp.org This technique offers several advantages, including faster separations due to the low viscosity and high diffusivity of supercritical fluids. edpsciences.orgedpsciences.org

SFC is particularly well-suited for the separation of complex mixtures and isomers. scirp.org The ability to couple different columns can achieve complete separation of numerous PAHs. researchgate.netedpsciences.orgedpsciences.org Furthermore, SFC is compatible with a wide range of detectors, including mass spectrometry and fluorescence detectors, enhancing its analytical power. jascoinc.comchromatographyonline.com The use of a fluorescence detector with SFC has been shown to provide very low detection limits for PAHs, with sensitivities 20 to 400 times greater than a UV detector. jascoinc.com

Table 2: Comparison of Chromatographic Techniques for 3-FBP Analysis

| Technique | Mobile Phase | Common Detector(s) | Key Advantage(s) | Reference |

| HPLC | Acetonitrile/Water | Fluorescence, DAD, MS | Excellent for separating isomers, high sensitivity with fluorescence detection. | researchgate.netnih.govnih.govjascoinc.comnih.govthermofisher.commdpi.com |

| GC-MS | Helium (carrier gas) | Mass Spectrometry | High resolution and sensitivity, provides detailed structural information. | nih.govresearchgate.net |

| SFC | Supercritical CO2 (with modifiers) | MS, Fluorescence | Fast separations, environmentally friendly, good for complex mixtures. | researchgate.netedpsciences.orgjascoinc.comedpsciences.orgchromatographyonline.comscirp.org |

Spectroscopic Approaches for Structural Confirmation

While chromatographic techniques are excellent for separation, spectroscopic methods are indispensable for the definitive structural elucidation of 3-FBP metabolites and their adducts with biological molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. 1H, 13C, and 19F NMR are particularly relevant for characterizing fluorinated PAH metabolites. nih.gov The fluorine atom in 3-FBP serves as a sensitive probe, and 19F NMR can provide unique insights into the electronic environment of the fluorine-substituted ring, which is altered during metabolism.

NMR has been instrumental in identifying the products of 3-FBP metabolism by rat liver microsomes. nih.govresearchgate.net Complete assignment of 1H, 13C, and 19F NMR chemical shifts, as well as various coupling constants, allows for the unambiguous structural determination of metabolites. nih.gov For instance, 1H NMR studies have been used to confirm the structure of synthetic intermediates in the preparation of 2-fluorobenzo[a]pyrene diol epoxides. uri.edu

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying adducts formed between 3-FBP metabolites and macromolecules like DNA and proteins. rsc.orgsigmaaldrich.com The formation of these adducts is a critical step in the mechanism of chemical carcinogenesis.

High-resolution mass spectrometry (HRMS) can validate the molecular formula of a compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for identifying the structure of the metabolite and the site of adduction on the biological molecule. mdpi.com For example, LC-MS/MS has been used to identify DNA adducts formed from benzo[a]pyrene (B130552) diol epoxide. researchgate.net Electrochemical oxidation of 6-fluorobenzo[a]pyrene in the presence of deoxyribonucleosides, followed by analysis, has shown the formation of adducts at specific positions on guanine (B1146940) and cytosine. nih.gov

Table 3: Spectroscopic Techniques for Structural Confirmation

| Technique | Information Provided | Application Example | Reference |

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, electronic environment. | Characterization of 3-FBP metabolites, confirmation of synthetic intermediates. | nih.govresearchgate.netnih.govuri.edu |

| Mass Spectrometry | Molecular weight, elemental composition, structural fragmentation patterns. | Identification of DNA and protein adducts of 3-FBP metabolites. | rsc.orgsigmaaldrich.commdpi.comresearchgate.netnih.gov |

Based on a thorough review of available scientific literature, it is not possible to generate the requested article focusing solely on the analytical methodologies for 3-Fluorobenzo(a)pyrene and its metabolites.

The primary reason is a significant lack of specific published research into the DNA adducts of the 3-fluoro isomer. While the synthesis and metabolism of this compound have been documented to investigate the metabolic pathways of its parent compound, Benzo(a)pyrene, subsequent detailed analysis of its DNA adducts using techniques like ³²P-Postlabeling or electrochemical methods is not available in the public domain.

The existing body of research on fluorinated benzo(a)pyrenes is overwhelmingly focused on other isomers, most notably 6-Fluorobenzo(a)pyrene (B1211091) . Extensive data exists for the DNA adducts of 6-Fluorobenzo(a)pyrene and its analysis. However, providing this information would directly contradict the instruction to focus solely on this compound.

Similarly, while general methods for the extraction and cleanup of polycyclic aromatic hydrocarbons (PAHs) from environmental samples are well-established, specific studies detailing these procedures for this compound are not available.

Therefore, generating an article that is scientifically accurate and strictly adheres to the provided outline for this compound is not feasible with the current state of published research.

Computational Chemistry and in Silico Studies of 3 Fluorobenzo a Pyrene

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the chemical reactivity of molecules like 3-Fluorobenzo(a)pyrene. These methods provide detailed information about the electronic distribution and energy of the molecule, which are key determinants of its behavior in chemical reactions, including those involved in its metabolic activation to carcinogenic species.

Density Functional Theory (DFT) in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. scirp.org In the context of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, DFT calculations are employed to determine various properties that correlate with their carcinogenic activity. For instance, studies on pyrene (B120774) and its monochlorinated derivatives have utilized DFT to predict their heats of formation and optimized geometrical structures. scirp.orgnih.gov The B3LYP/6-311G** method and basis set have been found to be particularly suitable for these types of calculations. scirp.orgnih.gov

For this compound, DFT calculations can elucidate the effects of the fluorine substituent on the electronic properties of the benzo(a)pyrene ring system. Key parameters derived from DFT that help in predicting reactivity include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov Furthermore, DFT can be used to calculate the ionization potential and electron affinity, which provide insights into the molecule's ability to undergo oxidation, a key step in the metabolic activation of benzo(a)pyrene. nih.gov

Table 1: Calculated Electronic Properties of Pyrene and Monochlorinated Pyrenes using DFT (B3LYP/6-311G**)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrene | -5.65 | -1.81 | 3.84 |

| 1-Chloropyrene | -5.76 | -1.90 | 3.86 |

| 2-Chloropyrene | -5.73 | -1.93 | 3.80 |

| 4-Chloropyrene | -5.73 | -1.86 | 3.87 |

PM3 Calculations for Charge Densities and Bond Orders

The semi-empirical PM3 (Parametrized Model 3) method offers a computationally less intensive alternative to DFT for calculating molecular properties. researchgate.net PM3 is particularly useful for larger molecules and for providing good estimates of charge densities and bond orders. researchgate.net The distribution of charge within a molecule is crucial for understanding its reactivity, as it indicates the regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In the case of this compound, PM3 calculations can predict how the electronegative fluorine atom influences the charge distribution across the aromatic system. This is important for identifying the sites most susceptible to electrophilic attack, which is a key mechanism in the formation of DNA adducts by the metabolites of benzo(a)pyrene. Bond order calculations can further reveal the strength of the various carbon-carbon bonds, helping to predict which bonds are most likely to be involved in metabolic transformations.

Molecular Docking and Dynamics Simulations for Enzyme Interactions

The metabolic activation of benzo(a)pyrene and its derivatives is primarily carried out by cytochrome P450 enzymes. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to study the interactions between these compounds and their metabolizing enzymes.

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor (the active site of a cytochrome P450 enzyme). mdpi.com This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. For this compound, docking studies can help identify which cytochrome P450 isozymes are most likely to be involved in its metabolism and can predict the initial binding orientation that precedes metabolic transformation.

Molecular dynamics simulations provide a more dynamic picture of the enzyme-substrate interaction. mdpi.comnih.govresearchgate.netgithub.io By simulating the movements of atoms over time, MD can reveal the conformational changes that occur in both the enzyme and the substrate upon binding. mdpi.comnih.govresearchgate.netgithub.io For this compound, MD simulations can help to understand the stability of the enzyme-substrate complex and the likelihood of the substrate being positioned correctly for catalysis. This information is crucial for predicting the specific metabolites that will be formed.

Modeling of Metabolic Pathways and Adduct Formation Energetics

Computational modeling can be used to map out the entire metabolic pathway of this compound, from the initial enzymatic oxidation to the formation of ultimate carcinogens and their covalent adducts with DNA. nih.govresearchgate.netresearchgate.netresearchgate.net This involves calculating the thermodynamics and kinetics of each step in the proposed metabolic pathways.

The metabolic activation of benzo(a)pyrene is known to proceed through several pathways, with the "diol epoxide" pathway being the most well-established route to its ultimate carcinogenic form. researchgate.netresearchgate.netresearchgate.net This pathway involves the formation of a dihydrodiol, which is then epoxidized to a highly reactive diol epoxide. researchgate.netresearchgate.netresearchgate.net This diol epoxide can then form covalent adducts with DNA, leading to mutations. nih.govresearchgate.netnih.gov

For this compound, computational models can be used to predict the relative stability of the various possible metabolites and the energy barriers for their formation. By calculating the energetics of the formation of different DNA adducts, it is possible to predict which adducts are most likely to be formed and which are the most stable. This information is critical for assessing the carcinogenic potential of this compound.

Table 2: Key Computational Chemistry Methods and Their Applications to this compound

| Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity prediction | HOMO/LUMO energies, energy gap, ionization potential, electron affinity |

| PM3 Calculations | Charge distribution and bonding analysis | Atomic charges, bond orders |

| Molecular Docking | Enzyme-substrate binding | Binding affinity, preferred orientation in active site |

| Molecular Dynamics (MD) Simulations | Dynamic enzyme-substrate interactions | Conformational changes, stability of the complex |

| Metabolic Pathway Modeling | Prediction of metabolic fate | Relative stability of metabolites, energy barriers of reactions |

| Adduct Formation Energetics | Carcinogenic potential assessment | Stability of DNA adducts, prediction of major adducts |

Environmental Distribution and Sources of Parent Benzo a Pyrene Relevant to 3 Fluorobenzo a Pyrene Research

Occurrence in Environmental Compartments (Air, Water, Soil, Sediments)

Benzo(a)pyrene is a ubiquitous environmental contaminant, found across all environmental compartments due to its formation during the incomplete combustion of organic materials. nih.gov Its distribution is largely governed by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.

Air: Atmospheric BaP is primarily associated with particulate matter, especially fine particulate matter (PM2.5), which can be transported over long distances. nih.gov Concentrations of BaP in the air can vary significantly depending on the proximity to emission sources. Urban and industrial areas generally exhibit higher concentrations than rural and remote locations. researchgate.neteuropa.eu For instance, the European Union has set a target value for BaP in ambient air at 1 ng/m³ as an annual average. nih.gov However, concentrations in some urban and industrial areas have been reported to be significantly higher. nih.govpjoes.com

Water: Due to its hydrophobic nature, BaP has very low solubility in water. epa.gov Consequently, concentrations in the dissolved phase of surface waters are typically low. nih.gov However, it can be found in industrial wastewater, particularly from oil refineries and coking plants. nih.gov When released into water bodies, BaP tends to adsorb strongly to suspended particles and organic matter, eventually settling into the sediment. epa.gov

Soil: Soil acts as a major sink for atmospheric BaP deposition. pjoes.com Contamination levels in soil can vary widely, with higher concentrations typically found in industrial and urban areas. nerc.ac.uk The persistence of BaP in soil can be long, with estimated half-lives of over a year. nih.gov Background levels in uncontaminated soils are generally low, but can be significantly elevated in areas affected by industrial activities or heavy traffic. epa.govnavy.mil

Sediments: Sediments are the ultimate environmental sink for BaP and other persistent organic pollutants. nih.gov Due to its strong adsorption to organic matter, BaP accumulates in the sediments of rivers, lakes, and coastal areas. nih.gov Concentrations in sediments can be several orders of magnitude higher than in the overlying water column, posing a risk to benthic organisms. nih.gov

Interactive Data Table: Benzo(a)pyrene Concentrations in Various Environmental Compartments

| Environmental Compartment | Location/Source | Concentration Range | Reference |

| Air | Urban areas (Europe) | 1 - 10 ng/m³ | europa.eu |

| Industrial areas (Europe) | Up to 40 ng/m³ | europa.eu | |

| Rural areas (Europe) | 0.01 - 1 ng/m³ | europa.eu | |

| Linzhou, China | 5.1 - 20.2 ng/m³ | nih.gov | |

| Water | Oil shale industry wastewater | High concentrations | nih.gov |

| Minnesota drinking water (rare) | 0.02 - 0.30 µg/L | health.state.mn.us | |

| Tap water (potential leaching) | Can reach 0.01 mg/L | epa.gov | |

| Soil | Uncontaminated soil (Poland) | < 600 µg/kg (total PAHs) | pjoes.com |

| Contaminated soil (Poland) | 600 - 10,000 µg/kg (total PAHs) | pjoes.com | |

| Rebuilt coking plant land (Beijing) | 314.7 - 1618.3 µg/kg (16 PAHs) | nih.gov | |

| English topsoils | Below detection to 3.7 mg/kg | nerc.ac.uk | |

| Sediments | Taihu Lake, China | 4900 - 16,800 ng/g (16 PAHs) | mdpi.com |

| Adjoining river of Taihu Lake | 5736.2 - 69,362.8 ng/g (16 PAHs) | mdpi.com |

Anthropogenic and Natural Sources of Polycyclic Aromatic Hydrocarbons in Relation to Research Needs

The presence of BaP in the environment is a result of both natural and, more significantly, human activities. nih.gov Distinguishing between these sources is a key area of research, where tracer compounds and specific analytical methods are employed.

Anthropogenic Sources: The vast majority of BaP emissions originate from human activities. pjoes.com Major anthropogenic sources include:

Incomplete combustion of fossil fuels: This includes emissions from industrial processes, power generation, and vehicle exhaust. nih.gov

Domestic heating: The burning of wood, coal, and other biomass for residential heating is a significant contributor, particularly in certain regions. europa.eu

Industrial processes: Coking plants, oil refineries, and aluminum production are major point sources of BaP emissions. nih.gov

Waste incineration: The improper burning of municipal and industrial waste can release significant amounts of PAHs. epa.gov

Tobacco smoke: Cigarette smoke is a notable indoor source of BaP. nih.gov

Natural Sources: Natural sources of BaP are generally considered to be minor compared to anthropogenic emissions. nih.gov These include:

Forest and prairie fires: Large-scale biomass burning during wildfires can release PAHs into the atmosphere. nih.gov

Volcanic eruptions: Volcanic activity can also contribute to the atmospheric burden of PAHs. nih.gov

The diverse range of sources necessitates advanced research to apportion their relative contributions to environmental contamination. This is where the use of compounds like 3-Fluorobenzo(a)pyrene can be particularly valuable. By using it as an internal standard, researchers can achieve more accurate quantification of BaP from various sources, aiding in the development of effective pollution control strategies.

Analytical Challenges in Environmental Trace Analysis

The accurate determination of BaP at trace levels in complex environmental matrices presents several analytical challenges. These challenges underscore the need for robust analytical methods and the use of appropriate standards, such as this compound.

Matrix Interference: Environmental samples like soil, sediment, and water are complex mixtures containing numerous organic and inorganic compounds. Current time information in Baltimore, MD, US.uctm.edu These matrix components can interfere with the detection of BaP, leading to inaccurate results. mdpi.com For example, in gas chromatography-mass spectrometry (GC-MS) analysis of soil samples, high-boiling matrix contaminants can cause ghost peaks in subsequent runs. hpst.cz

Low Concentrations: BaP is often present at very low concentrations (trace levels) in environmental samples, requiring highly sensitive analytical techniques for its detection and quantification. uctm.edu This is particularly true for air and water samples where concentrations can be in the nanogram per cubic meter (ng/m³) or nanogram per liter (ng/L) range, respectively. nih.gov

Co-elution of Isomers: PAHs often exist as complex mixtures of isomers, which are compounds with the same molecular weight but different structural arrangements. nih.gov Many of these isomers have similar physicochemical properties, making their separation by chromatographic techniques challenging. separationmethods.com For example, benzo[a]pyrene (B130552) can co-elute with other isomers, leading to overestimation of its concentration if not properly resolved.

Sample Preparation: The extraction and cleanup of BaP from environmental samples is a critical step that can significantly impact the accuracy of the analysis. The efficiency of these processes can be affected by the sample matrix, and losses of the target analyte can occur. researchgate.net The use of an internal standard like this compound, which behaves similarly to BaP during sample preparation and analysis, is essential to correct for these potential losses and ensure the reliability of the results. researchgate.netnih.govresearchgate.net

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The regioselective synthesis of specific fluorinated polycyclic aromatic hydrocarbons (F-PAHs) like 3-Fluorobenzo(a)pyrene is critical for detailed toxicological and mechanistic studies. Early and foundational methods for the synthesis of 1- and this compound have been established, providing the necessary material for metabolic and genotoxic evaluation. acs.org These syntheses allow researchers to introduce a fluorine atom at a specific position on the benzo(a)pyrene (BaP) skeleton, enabling precise investigation into structure-activity relationships.

Advancements in synthetic organic chemistry have further expanded the toolbox for creating pinpoint-fluorinated PAHs. oup.com Modern methods often focus on efficiency and regiocontrol. For instance, metal-catalyzed and metal-mediated reactions, such as the Friedel–Crafts-type intramolecular cyclization of fluoroalkenes, have been developed for the controlled synthesis of F-PAHs. oup.comnih.gov Another approach involves the Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, which has proven effective for building complex F-PAH frameworks. nih.gov These advanced techniques are crucial for overcoming challenges associated with direct fluorination, which can often lead to a mixture of regioisomers. nih.gov The synthesis of related compounds, such as 4,5-difluorobenzo[a]pyrene (B166725), has also been achieved to probe the metabolic involvement of specific regions of the PAH molecule. nih.gov

The characterization of these synthesized compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the position of the fluorine atom, while mass spectrometry verifies the molecular weight. For a definitive structural elucidation, single-crystal X-ray diffraction is employed, which also provides insights into how fluorination affects the planarity of the PAH molecule. researchgate.net

Overview of Synthetic Strategies for Fluorinated PAHs

| Synthetic Strategy | Description | Key Advantage | Reference Example |

|---|---|---|---|

| Classical Multi-step Synthesis | Traditional organic synthesis involving multiple reaction steps starting from a simpler precursor. | Provides access to specific isomers like 1- and 3-F-BaP. | Synthesis of 1- and 3-Fluorobenzo[a]pyrene acs.org |

| Metal-Catalyzed Cyclization | Intramolecular cyclization of fluorine-containing precursors, often catalyzed by metals like Palladium (Pd). | High regioselectivity for "pinpoint" fluorination. | Friedel–Crafts-type reactions of fluoroalkenes oup.com |

| Photocyclization (Mallory Reaction) | Intramolecular photocyclization of stilbene-type molecules to form the PAH framework. | Efficient construction of complex F-PAH skeletons. | Synthesis of dibenzoanthracene-type F-PAHs nih.gov |

| Modification of PAH Precursors | Chemical modification of a pre-existing PAH, such as the fluorination of a dione (B5365651) derivative. | Useful for introducing fluorine at specific, reactive sites. | Synthesis of 4,5-difluorobenzo[a]pyrene nih.gov |

Refined Understanding of Metabolic Activation and Inactivation

The biological effects of benzo(a)pyrene and its derivatives are intrinsically linked to their metabolic fate. BaP itself is a procarcinogen that requires metabolic activation to exert its genotoxic effects. nih.gov This activation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase. nih.govresearchgate.netnih.gov The process typically leads to the formation of a highly reactive ultimate carcinogen, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which can covalently bind to DNA. researchgate.netresearchgate.net

The introduction of a fluorine atom at the 3-position of BaP is expected to modulate this metabolic process. The metabolism of 1- and 3-Fluorobenzo[a]pyrene has been studied using cytochrome P450 and horseradish peroxidase, indicating their susceptibility to enzymatic conversion. acs.org The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic system, potentially influencing the rate and regioselectivity of CYP-mediated oxidation.

Metabolic pathways can be broadly categorized as either activation or inactivation (detoxification).

Metabolic Activation: This involves enzymatic conversion to reactive electrophiles. For BaP, three main activation pathways have been identified: the diol epoxide pathway, the radical-cation pathway, and the quinone pathway. researchgate.netresearchgate.net The diol epoxide pathway is considered the principal route for its carcinogenic activity. researchgate.net Studies on related compounds like 6-Fluorobenzo[a]pyrene (6-F-BaP) show that its DNA adducts appear to be formed mostly through the diol epoxide pathway. nih.gov

Metabolic Inactivation: This detoxification process involves enzymatic reactions that produce more water-soluble and easily excretable metabolites. This can occur through the formation of phenols, such as 3-hydroxybenzo[a]pyrene (3-OHB[a]P), or through conjugation reactions where phase II enzymes, like glutathione-S-transferases (GSTs), attach polar groups to the oxidized metabolites. nih.govnih.gov

The presence of fluorine at the 3-position could block the formation of 3-OHB[a]P, a major detoxification metabolite of the parent BaP, potentially redirecting the metabolic flux towards other pathways, which could either enhance or decrease the formation of ultimate carcinogens.

Molecular-Level Insights into Genotoxic Mechanisms

The primary genotoxic mechanism of benzo(a)pyrene is the formation of covalent DNA adducts. researchgate.net The ultimate carcinogenic metabolite, BPDE, reacts predominantly with the N2 position of guanine (B1146940) bases in DNA. washington.edu This creates bulky lesions that distort the DNA double helix, obstruct DNA replication and transcription, and can lead to mutations if not properly repaired, which is a key event in the initiation of cancer. researchgate.netwashington.edu

The substitution of a fluorine atom on the BaP core can significantly alter its genotoxic potential. For example, 6-Fluorobenzo[a]pyrene exhibits substantially decreased tumorigenicity compared to the parent BaP. nih.gov This reduced activity is reflected in the levels of DNA binding; when activated by rat liver microsomes, 6-F-BaP showed lower levels of DNA binding compared to BaP. nih.gov

For this compound, the genotoxic mechanism is expected to proceed via similar pathways, namely metabolic activation to a diol epoxide that subsequently forms DNA adducts. However, the fluorine substituent can influence several aspects of this process:

Rate of Metabolic Activation: The electronic effect of fluorine can alter the rate at which the precursor is converted to the ultimate reactive diol epoxide.

Reactivity of the Diol Epoxide: The fluorine atom may influence the chemical reactivity of the epoxide ring and its propensity to react with DNA.

Conformation of DNA Adducts: The presence of fluorine could lead to subtle changes in the three-dimensional structure of the resulting DNA adduct, which may affect its recognition and processing by DNA repair enzymes.

Studies comparing the DNA adducts of BaP and 6-F-BaP have shown that while both can form adducts, the profiles and quantities can differ, suggesting that the fluorine substituent plays a critical role in modulating the genotoxic outcome. nih.gov

Comparison of Genotoxic Properties: BaP vs. Fluorinated BaP

| Property | Benzo(a)pyrene (BaP) | Fluorinated BaP (e.g., 6-F-BaP) | Potential Implication for 3-F-BaP |

|---|---|---|---|

| Primary Genotoxic Lesion | Covalent DNA adducts, primarily at guanine bases. washington.edu | Forms DNA adducts, also via the diol-epoxide pathway. nih.gov | Expected to form DNA adducts via a diol-epoxide intermediate. |

| Biological Activity | Potent carcinogen and mutagen. washington.edu | Substantially decreased tumorigenicity compared to BaP. nih.gov | Biological activity is likely altered compared to BaP. |

| DNA Binding Level | Serves as the benchmark for high-level binding. nih.gov | Lower levels of covalent binding to DNA observed in vitro. nih.gov | The level of DNA binding may be reduced due to electronic effects. |

| Adduct Conformation | Well-characterized structure that distorts the DNA helix. researchgate.net | Fluorine may influence DNA conformation around the adduct. | Potential for altered adduct structure, affecting DNA repair. |

Perspectives on Fluorine as a Mechanistic Probe in Polycyclic Aromatic Hydrocarbon Research

The introduction of a fluorine atom into a PAH molecule is a powerful tool for probing the mechanisms of carcinogenesis. Fluorine's unique properties—its small size (van der Waals radius is similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—make it a subtle yet impactful substitute. researchgate.netnih.gov

Using fluorine as a mechanistic probe allows researchers to:

Block Specific Metabolic Sites: Placing a fluorine atom at a position that is normally hydroxylated can block that metabolic pathway. This helps to elucidate the relative importance of different metabolic routes to either detoxification or activation.

Modulate Electronic Properties: Fluorine's strong electron-withdrawing nature alters the electron density of the aromatic π-system. oup.com This can influence the susceptibility of different regions of the molecule to enzymatic attack and can affect the stability and reactivity of intermediates like radical cations and diol epoxides.

Investigate Steric and Conformational Effects: While small, the fluorine atom is larger than hydrogen. In sterically crowded regions of a PAH, such as a bay or fjord region, fluorination can alter the molecule's distortion from planarity. researchgate.net This is significant because molecular shape is a key determinant of how these molecules fit into the active sites of metabolic enzymes and how their adducts interact with DNA. researchgate.net

Aid in Structural Studies: The presence of the ¹⁹F nucleus provides a sensitive handle for NMR spectroscopy, allowing for detailed studies of the conformation of F-PAH-DNA adducts and their interactions with cellular machinery.

By comparing the biological activity of a parent PAH with its specifically fluorinated analogues, such as this compound, scientists can gain a more refined understanding of the precise molecular features that govern carcinogenicity.

Computational Approaches in Predicting Biological Outcomes

Computational chemistry and toxicology offer powerful in silico tools for predicting the biological activity of compounds like this compound. These approaches can guide experimental work by prioritizing compounds for synthesis and testing, and they can provide molecular-level explanations for observed biological phenomena.

Key computational methods used in PAH research include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the stability of various metabolic intermediates (e.g., carbocations). nih.gov These calculations can help predict which sites on the molecule are most susceptible to electrophilic attack by metabolic enzymes. researchgate.net

Molecular Docking: This technique simulates the interaction between a molecule (like 3-F-BaP or its metabolites) and the active site of a protein (such as a CYP enzyme or a DNA repair protein). Docking can predict the preferred binding orientation and affinity, offering insights into why certain isomers are metabolized more efficiently or why certain DNA adducts are repaired less effectively.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate chemical structures with biological activities. By building models based on data from a series of known PAHs and F-PAHs, it may be possible to predict the carcinogenic potential of a new compound like this compound based on its calculated molecular descriptors.

For F-PAHs, computational studies have been used to evaluate how fluorination lowers LUMO energy levels, which can increase resistance to oxidation. oup.comnih.gov By applying these computational approaches to this compound, researchers can hypothesize how the fluorine substituent alters its metabolic activation potential and genotoxicity, providing a theoretical framework to complement and guide experimental validation.

Q & A

What are the key structural and functional distinctions between 3-fluorobenzo(a)pyrene and its non-fluorinated counterpart in carcinogenicity studies?

This compound differs from benzo(a)pyrene by a fluorine atom substitution at the 3-position. This modification alters electron distribution, potentially affecting metabolic activation pathways and DNA adduct formation. Methodologically, comparative studies should employ quantum chemical calculations (e.g., DFT for electronic properties) paired with in vitro assays (e.g., Ames test with S9 liver fractions) to assess mutagenicity differences . Advanced studies may use X-ray crystallography (as in ) to resolve adduct structures.

How can researchers design experiments to resolve contradictions in reported toxicity data for this compound across different model organisms?

Contradictions often arise from interspecies metabolic variations (e.g., cytochrome P450 isoforms). A robust design involves:

- Cross-species comparisons : Administer equimolar doses to rodents (e.g., rats, mice) and zebrafish, measuring biomarkers like 3-hydroxybenzo(a)pyrene glucuronide via LC-MS/MS (as in ).

- Dose-response curves : Use log-linear models to identify thresholds for neoplastic effects, referencing IARC protocols for PAHs ( ).

- Mechanistic validation : Apply RNA-seq to compare gene expression profiles (e.g., CYP1A1, TP53) across species .

What advanced synthetic strategies address the low yield of this compound in Friedel-Crafts fluorination?

Low yields stem from steric hindrance and electronic deactivation. Optimized methods include:

- Directed ortho-fluorination : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl auxiliaries, as in ).

- Microwave-assisted synthesis : Enhance reaction kinetics via controlled dielectric heating (e.g., 150°C, 30 min), monitoring purity via HPLC ().

- Chiral resolution : For enantiomerically pure samples, employ HPLC with cellulose-based chiral columns (referencing crystallographic data in ).

How do researchers differentiate between this compound and its hydroxylated metabolites in biological matrices?

Use LC-MS/MS with MRM transitions :

- Sample prep : Hydrolyze glucuronide conjugates with β-glucuronidase (), followed by SPE cleanup.

- Derivatization : Enhance sensitivity by reacting metabolites with 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMPT) to form stable adducts.

- Chromatographic separation : Employ a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in acetonitrile/water. Confirm identities via HRMS (Q-TOF) and compare with synthesized standards .

What methodologies validate the environmental persistence of this compound in soil and aquatic systems?

- Half-life studies : Incubate ¹⁴C-labeled compound in soil microcosms under aerobic/anaerobic conditions, tracking degradation via scintillation counting.

- QSAR modeling : Predict biodegradability using EPI Suite™, correlating with experimental data from OECD 307 guidelines.

- Ecotoxicity assays : Pair with Daphnia magna acute toxicity tests () to assess ecological risks.

How can in silico models improve the prediction of this compound’s metabolic activation pathways?

- Molecular docking : Simulate interactions between this compound and CYP1A1/1B1 isoforms using AutoDock Vina.

- Metabolite prediction : Apply software like Meteor Nexus to generate potential epoxide and diol-epoxide intermediates.

- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver S9 fractions) and HPLC-MS metabolite profiling .

What are the challenges in quantifying this compound’s DNA adducts, and how are they addressed?

Challenges include low adduct abundance and matrix interference. Solutions:

- ³²P-postlabeling : Amplify detection limits to 1 adduct per 10⁹ nucleotides.

- Immunoaffinity columns : Use monoclonal antibodies (e.g., 8E11) for selective adduct enrichment.

- NanoLC-MS/MS : Achieve attomolar sensitivity with Orbitrap-based systems, referencing protocols in .

How do researchers assess the role of fluorine substitution on the photostability of this compound compared to other PAHs?

- UV-Vis spectroscopy : Monitor absorbance changes under simulated sunlight (300–800 nm).

- LC-MS degradation profiling : Identify photoproducts (e.g., quinones, hydroxylated derivatives).

- Computational analysis : Calculate bond dissociation energies (BDEs) for C–F vs. C–H bonds using Gaussian 16 .

What criteria should guide the selection of cell lines for in vitro genotoxicity assays of this compound?

Prioritize cell lines with:

- High CYP450 activity : HepG2 (liver) or A549 (lung) for metabolic competence.

- DNA repair proficiency : CHO-K1 for detecting stable adducts.

- Endpoint relevance : Use Comet assay for DNA strand breaks and γ-H2AX foci for double-strand breaks. Include p53-null lines (e.g., HCT116 p53⁻/⁻) to assess mutagenicity independent of apoptosis .

How are computational toxicology models (e.g., read-across, QSAR) validated for this compound risk assessment?

- Read-across validation : Compare predicted toxicity (e.g., LD50, EC50) with benzo(a)pyrene and 6-fluorobenzo(a)pyrene data ( ).

- QSAR validation : Apply OECD principles (e.g., robustness via y-randomization, applicability domain checks).

- In vitro-in vivo extrapolation (IVIVE) : Use PK-Sim® to scale cell-based data to whole-organism models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.